molecular formula C6H7NO3 B123406 2,4-Dimethyl-1,3-oxazole-5-carboxylic acid CAS No. 2510-37-4

2,4-Dimethyl-1,3-oxazole-5-carboxylic acid

Cat. No. B123406
CAS RN: 2510-37-4
M. Wt: 141.12 g/mol
InChI Key: JLSFKHJNJFXGAB-UHFFFAOYSA-N
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Description

2,4-Dimethyl-1,3-oxazole-5-carboxylic acid is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring. The presence of the carboxylic acid group at the 5-position indicates that this compound could be a key intermediate or a functional moiety in various chemical syntheses, including the creation of peptidomimetics or biologically active compounds.

Synthesis Analysis

The synthesis of oxazole derivatives can be complex, involving multiple steps and various starting materials. For instance, derivatives of 1,2,4-triazole-3,5-dicarboxylic acid were synthesized from 3,5-dimethyl-1,2,4-triazole through oxidation processes . Similarly, 2-oxazolines were directly synthesized from carboxylic acids using 2-chloro-4,6-dimethoxy-1,3,5-triazine under mild conditions . Although these methods do not directly describe the synthesis of 2,4-dimethyl-1,3-oxazole-5-carboxylic acid, they provide insight into the types of reactions and conditions that may be applicable for its synthesis.

Molecular Structure Analysis

The molecular structure of oxazole derivatives is characterized by the presence of a five-membered ring containing oxygen and nitrogen atoms. The substitution pattern on the ring, such as the dimethyl groups at the 2 and 4 positions, can influence the electronic distribution and the overall geometry of the molecule. For example, the X-ray diffraction analysis of related compounds has shown that substituents can cause the rings to be twisted with respect to each other, and intramolecular hydrogen bonds can be formed . These structural features are crucial for understanding the reactivity and interaction of the molecule with other chemical entities.

Chemical Reactions Analysis

Oxazole derivatives participate in various chemical reactions, often serving as intermediates in the synthesis of more complex molecules. For instance, the synthesis of derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acid involved the introduction of highly basic aliphatic amines into the oxazole ring . Additionally, the azoisoxazole compound was used for selective esterification of benzylic alcohols and phenols under Mitsunobu conditions . These reactions highlight the versatility of oxazole derivatives in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-dimethyl-1,3-oxazole-5-carboxylic acid would be influenced by its functional groups and molecular structure. The presence of the carboxylic acid group suggests that it would have acidic properties and could form salts and esters. The dimethyl groups could affect the compound's hydrophobicity and solubility in organic solvents. While the specific properties of 2,4-dimethyl-1,3-oxazole-5-carboxylic acid are not detailed in the provided papers, the properties of related oxazole derivatives can be inferred from their molecular structures and substituents .

Scientific Research Applications

Synthesis and Transformation

  • Derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids were synthesized, providing a basis for further transformations in oxazole chemistry, particularly for introducing highly basic aliphatic amines (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010).

Innovative Synthesis Methods

  • A novel synthesis of 2,4,5-trisubstituted oxazoles was achieved through a tandem Ugi/Robinson-Gabriel sequence, using 2,4-dimethoxybenzylamine as an ammonia equivalent (Shaw, Xu, & Hulme, 2012).

Chemical Transformations

  • Studies on the lithiation of methyl-substituted oxazole-carboxylic acids and carboxamides revealed methods for developing trisubstituted thiazoles and oxazoles, enhancing the versatility of these compounds in chemical synthesis (Cornwall, Dell, & Knight, 1991).

Applications in Polymer Chemistry

  • In polymer chemistry, oxazole derivatives were used in the chain-end functionalization of poly(styryl)lithium, demonstrating the utility of these compounds in advanced polymer synthesis (Summers & Quirk, 1996).

Utilization in Natural Product Synthesis

  • Oxazole scaffolds, including those derived from 2,4-dimethyl-1,3-oxazole-5-carboxylic acid, have been utilized in the synthesis of natural products, highlighting their importance in organic synthesis (Lombardo, Capdevila, Pasi, & Trombini, 2006).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

2,4-dimethyl-1,3-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-3-5(6(8)9)10-4(2)7-3/h1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSFKHJNJFXGAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30360644
Record name 2,4-Dimethyl-oxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethyl-1,3-oxazole-5-carboxylic acid

CAS RN

2510-37-4
Record name 2,4-Dimethyl-oxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dimethyl-1,3-oxazole-5-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AP Caroli, FRP Mansoldo, VS Cardoso… - Expert Opinion on …, 2023 - Taylor & Francis
Introduction Chagas disease is a neglected, endemic disease in 21 countries, spreading to non-endemic countries too. Like other neglected diseases affecting primarily low- and middle…
Number of citations: 1 www.tandfonline.com

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